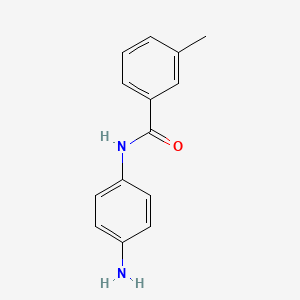

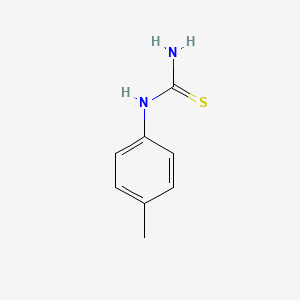

N-(4-aminophenyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-3-methylbenzamide (NAMB) is a compound belonging to the class of amides. This compound is a white crystalline solid that is soluble in water and ethanol. NAMB has a variety of applications in the field of scientific research. It can be used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Antioxidant Activity

Amino-substituted benzamide derivatives, including compounds similar to N-(4-aminophenyl)-3-methylbenzamide, have been investigated for their antioxidant activity. These studies focus on the electrochemical oxidation mechanisms, which play a crucial role in understanding the free radical scavenging activity of antioxidants. For instance, the electrochemical oxidation of various amino-substituted derivatives has been explored, showing that primary amino groups undergo complex, pH-dependent oxidation processes. This research suggests that similar compounds may act as powerful antioxidants by scavenging free radicals, indicating potential applications in preventing oxidative stress-related diseases (Jovanović et al., 2020).

Anticancer Properties

The search for novel anticancer agents has led to the investigation of various benzamide derivatives, including those structurally related to this compound. These compounds have been evaluated for their ability to inhibit the proliferation of cancer cells, with some showing promising results. For example, pyrazolone-enamines, which share functional similarities with benzamide derivatives, have demonstrated strong inhibitory effects on liver cancer HepG2 cells. This suggests potential applications of similar compounds in the development of new anticancer treatments (Yan et al., 2015).

Antibacterial Activity

Research on benzamide derivatives has also explored their antibacterial properties. For example, novel series of benzamide compounds have been synthesized and characterized, showing potent antibacterial activity against various bacterial strains. This indicates that compounds like this compound could be developed as antibacterial agents, contributing to the fight against resistant bacterial infections (Ravichandiran et al., 2015).

Molecular Structure and Intermolecular Interactions

Understanding the molecular structure and intermolecular interactions of compounds like this compound is crucial for their application in drug design and materials science. Studies have focused on the crystal structure and DFT calculations of similar compounds, providing insights into their geometric and electronic properties. These investigations are fundamental for designing compounds with specific properties for use in pharmaceuticals and materials (Karabulut et al., 2014).

properties

IUPAC Name |

N-(4-aminophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZTVMGUTMBMPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352975 |

Source

|

| Record name | N-(4-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425651-25-8 |

Source

|

| Record name | N-(4-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)